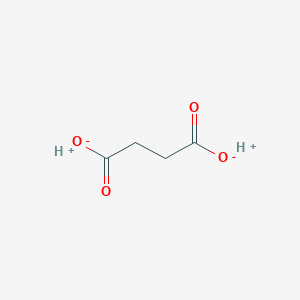
Butanedioate;hydron
Overview
Description
Succinic acid, also known as butanedionic acid or succinate, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Succinic acid is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. Succinic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Succinic acid has been found throughout most human tissues, and has also been detected in most biofluids, including cerebrospinal fluid, breast milk, sweat, and blood. Within the cell, succinic acid is primarily located in the mitochondria, endoplasmic reticulum, peroxisome and cytoplasm. Succinic acid exists in all eukaryotes, ranging from yeast to humans. Succinic acid participates in a number of enzymatic reactions. In particular, Succinic acid can be biosynthesized from succinic acid semialdehyde; which is mediated by the enzyme succinate-semialdehyde dehydrogenase, mitochondrial. Furthermore, Succinic acid can be converted into fumaric acid; which is catalyzed by the enzyme succinate dehydrogenase. Finally, Succinic acid can be biosynthesized from acetoacetic acid and succinyl-CoA through the action of the enzyme succinyl-coa:3-ketoacid coenzyme A transferase 1, mitochondrial. In humans, succinic acid is involved in the oncogenic action OF 2-hydroxyglutarate pathway, the citric Acid cycle pathway, the phytanic Acid peroxisomal oxidation pathway, and the ketone body metabolism pathway. Succinic acid is also involved in several metabolic disorders, some of which include the hyperornithinemia with gyrate atrophy (hoga) pathway, the isovaleric aciduria pathway, the 3-methylglutaconic aciduria type III pathway, and the hyperprolinemia type II pathway. Succinic acid is an odorless and sour tasting compound that can be found in a number of food items such as onion-family vegetables, dock, common walnut, and tarragon. This makes succinic acid a potential biomarker for the consumption of these food products. Succinic acid is a potentially toxic compound. Succinic acid has been found to be associated with several diseases known as lung cancer, lipoyltransferase 1 deficiency, canavan disease, and alzheimer's disease; succinic acid has also been linked to the inborn metabolic disorders including d-2-hydroxyglutaric aciduria.
Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992)
Succinic acid is an alpha,omega-dicarboxylic acid resulting from the formal oxidation of each of the terminal methyl groups of butane to the corresponding carboxy group. It is an intermediate metabolite in the citric acid cycle. It has a role as a nutraceutical, a radiation protective agent, an anti-ulcer drug, a micronutrient and a fundamental metabolite. It is an alpha,omega-dicarboxylic acid and a C4-dicarboxylic acid. It is a conjugate acid of a succinate(1-).
Mechanism of Action
Succinate is an essential component of the Krebs or citric acid cycle and serves an electron donor in the production of fumaric acid and FADH2. It also has been shown to be a good "natural" antibiotic because of its relative acidic or caustic nature (high concentrations can even cause burns). Succinate supplements have been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into CO2 and H2O through aerobic metabolism. Succinic acid has been shown to stimulate neural system recovery and bolster the immune system. Claims have also been made that it boosts awareness, concentration and reflexes.
Properties
IUPAC Name |
butanedioate;hydron | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].C(CC(=O)[O-])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


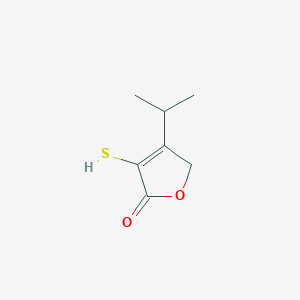

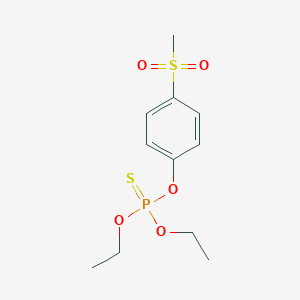
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI)](/img/structure/B121179.png)
![O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE](/img/structure/B121181.png)

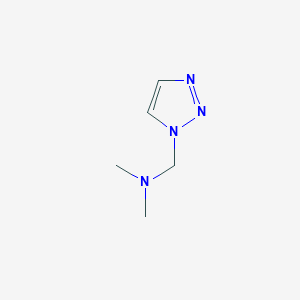
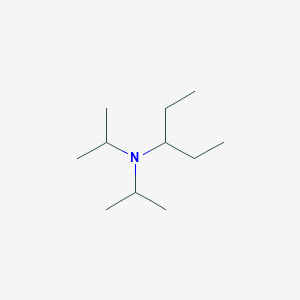
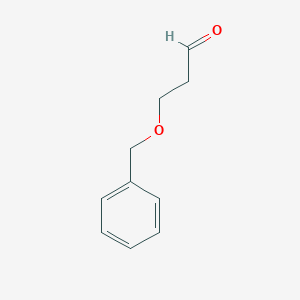
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)

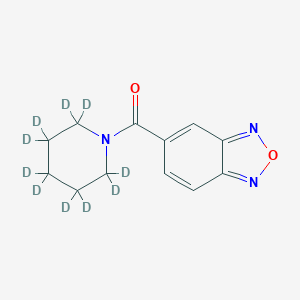
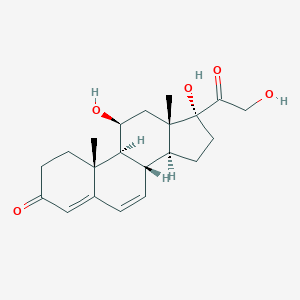
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B121215.png)
